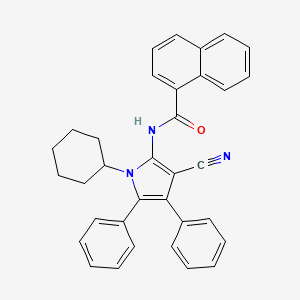![molecular formula C19H17N7S B10874751 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10874751.png)
3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide is a complex organic compound that features a benzotriazole moiety linked to a triazinoindole structure via a sulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide typically involves multi-step organic reactions. The initial step often includes the formation of the benzotriazole moiety, followed by the introduction of the triazinoindole structure. The final step involves the formation of the sulfide bridge, which links the two moieties together. Common reagents used in these reactions include sulfur-containing compounds, such as thiols or disulfides, and various catalysts to facilitate the formation of the sulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be crucial to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzotriazole and triazinoindole moieties can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Benzotriazol-1-ylmethyl benzoic acid: A related compound with a benzotriazole moiety linked to a benzoic acid structure.
N-(1H-Benzotriazol-1-ylmethyl)formamide: Features a benzotriazole moiety linked to a formamide group.
1-Methyl-1H-1,2,3-benzotriazol-4-amine: Contains a benzotriazole moiety with an amine group.
Uniqueness
1H-1,2,3-Benzotriazol-1-ylmethyl (5-isopropyl-5H-[1,2,4]triazinino[5,6-b]indol-3-yl) sulfide is unique due to its combination of a benzotriazole moiety and a triazinoindole structure linked by a sulfide bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H17N7S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
3-(benzotriazol-1-ylmethylsulfanyl)-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C19H17N7S/c1-12(2)26-15-9-5-3-7-13(15)17-18(26)20-19(23-22-17)27-11-25-16-10-6-4-8-14(16)21-24-25/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
AKEMEWAZQPOYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dicyclohexyl-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10874673.png)
![5-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10874681.png)
![2-(1,3-benzothiazol-2-yl)-5-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874686.png)
![4-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10874688.png)
![7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874689.png)
![5-methyl-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10874697.png)
![4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874704.png)
![2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B10874714.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874721.png)
![10-[(4-chlorophenyl)carbonyl]-3,11-di(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874725.png)
![ethyl 3-cyclohexyl-8-[(phenylcarbonyl)amino]-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate](/img/structure/B10874733.png)
![methyl 2-[[4-(4-methoxyphenyl)-3-oxo-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B10874741.png)

![N'-{[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10874747.png)
